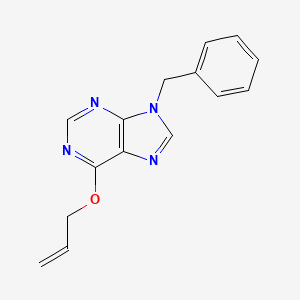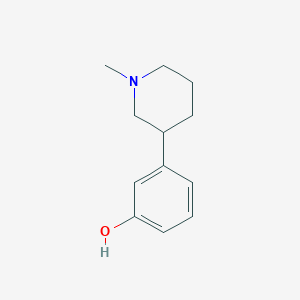
4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group, a furanylmethyl group, and a methyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyrimidine precursor.
Chlorination: Introduce the chloro group at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.
Furanylmethylation: Attach the furanylmethyl group through a nucleophilic substitution reaction, possibly using a furanylmethyl halide.
Methylation: Introduce the methyl group at the 6-position using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanyl aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, converting it to an amine or other functional groups.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanyl aldehydes, while substitution could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
2-Chloro-pyrimidines: Compounds with a chloro group at the 2-position.
Furanylmethyl-pyrimidines: Compounds with a furanylmethyl group attached to the pyrimidine ring.
Uniqueness
The uniqueness of 4,5-Pyrimidinediamine, 2-chloro-N4-(2-furanylmethyl)-6-methyl- lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
890094-24-3 |
|---|---|
Fórmula molecular |
C10H11ClN4O |
Peso molecular |
238.67 g/mol |
Nombre IUPAC |
2-chloro-4-N-(furan-2-ylmethyl)-6-methylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H11ClN4O/c1-6-8(12)9(15-10(11)14-6)13-5-7-3-2-4-16-7/h2-4H,5,12H2,1H3,(H,13,14,15) |
Clave InChI |
NNJCFTAYPSQZOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)Cl)NCC2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![2-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12121916.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)
![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)



![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)


